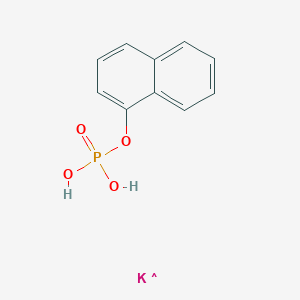

1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Naphthylphosphat-Kaliumsalz ist eine chemische Verbindung mit der Summenformel C₁₀H₇K₂O₄P. Es ist ein unspezifischer Phosphatase-Inhibitor, das heißt, es kann die Aktivität verschiedener Phosphatasen hemmen, darunter Säure-, Alkali- und Proteinphosphatasen . Diese Verbindung wird aufgrund ihrer Fähigkeit, als Substrat für die Bestimmung der sauren Prostata-Phosphatase zu dienen, häufig in der biochemischen Forschung und Enzym-Analyse verwendet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1-Naphthylphosphat-Kaliumsalz kann durch die Reaktion von 1-Naphthol mit Phosphorylchlorid (POCl₃) in Gegenwart einer Base wie Kaliumhydroxid (KOH) synthetisiert werden. Die Reaktion verläuft typischerweise wie folgt:

- Lösen Sie 1-Naphthol in einem geeigneten Lösungsmittel wie Dichlormethan.

- Fügen Sie Phosphorylchlorid tropfenweise hinzu, während Sie die Reaktionsmischung auf niedriger Temperatur halten.

- Fügen Sie schrittweise Kaliumhydroxid hinzu, um die Reaktionsmischung zu neutralisieren.

- Isolieren Sie das Produkt durch Filtration und reinigen Sie es durch Umkristallisation .

Industrielle Produktionsverfahren

Die industrielle Produktion von 1-Naphthylphosphat-Kaliumsalz beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert, wobei häufig Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um die Reaktionsbedingungen präzise zu steuern .

Analyse Chemischer Reaktionen

Reaktionstypen

1-Naphthylphosphat-Kaliumsalz durchläuft verschiedene Arten chemischer Reaktionen, darunter Hydrolyse-, Oxidations- und Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid (NaN₃) auftreten, um Azid-Derivate zu bilden.

Hauptprodukte, die gebildet werden

Hydrolyse: 1-Naphthol und Phosphorsäure.

Oxidation: Naphthochinon-Derivate.

Substitution: Azid-Derivate.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Naphthalenol derivatives have been widely studied for their potential applications in various fields:

Biochemical Research

1-Naphthalenol derivatives are often used as substrates or inhibitors in enzyme assays. For example, they can serve as phosphatase substrates due to the presence of the phosphate group, which can be hydrolyzed by phosphatases. This property is crucial in studying enzymatic activity and regulation in biochemical pathways.

Analytical Chemistry

The compound can be utilized in analytical methods such as high-performance liquid chromatography (HPLC) for the detection and quantification of phosphates in environmental samples. Its unique structure allows for specific interactions with various analytes, enhancing sensitivity and selectivity.

Material Science

Due to its phosphoric acid moiety, 1-naphthalenol dihydrogen phosphate can be incorporated into polymer matrices to improve their flame retardant properties. Research has shown that adding phosphate esters to polymers can significantly enhance their thermal stability and reduce flammability.

Agricultural Applications

1-Naphthalenol, dihydrogen phosphate is also explored for its potential use in agriculture:

- Fertilizer Component : As a source of phosphorus, it can be used in fertilizers to promote plant growth. Phosphorus is essential for energy transfer and photosynthesis in plants.

- Soil Amendment : The compound may improve soil nutrient availability and enhance microbial activity, leading to better crop yields.

Pharmaceutical Applications

1-Naphthalenol derivatives have been investigated for their pharmaceutical potential:

- Drug Development : The compound's ability to modulate enzyme activity makes it a candidate for drug development targeting various diseases where phosphatases play a critical role.

- Formulations : It can be included in pharmaceutical formulations as a buffering agent due to its pH-stabilizing properties.

Data Table: Comparative Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biochemical Research | Enzyme assays | Substrate for phosphatases |

| Analytical Chemistry | HPLC detection | High sensitivity and selectivity |

| Material Science | Flame retardant polymers | Enhanced thermal stability |

| Agriculture | Fertilizer component | Promotes plant growth |

| Pharmaceutical | Drug development | Modulates enzyme activity |

Case Study 1: Enzyme Inhibition

A study demonstrated that 1-naphthalenol derivatives could effectively inhibit specific phosphatases involved in cancer progression. The inhibition was characterized by kinetic assays showing a significant reduction in enzyme activity at low concentrations of the compound.

Case Study 2: Polymer Enhancement

Research published in a materials science journal indicated that incorporating 1-naphthalenol dihydrogen phosphate into polyvinyl chloride (PVC) significantly improved its flame retardancy compared to standard formulations without phosphates. The treated PVC showed a reduction in flammability by up to 30%.

Wirkmechanismus

1-Naphthyl phosphate potassium salt exerts its effects by inhibiting the activity of phosphatases. It acts as a substrate for these enzymes, leading to the release of 1-naphthol upon hydrolysis. The released 1-naphthol can then be detected through various analytical methods, including fluorescence and colorimetric assays . The inhibition of phosphatases affects various cellular processes, including signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

1-Naphthylphosphat-Kaliumsalz kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

1-Naphthylphosphat-Mononatriumsalz-Monohydrat: Ähnlich in Struktur und Funktion, unterscheidet sich jedoch im Gegenion (Natrium anstelle von Kalium).

2-Naphthylphosphat-Natriumsalz: Ein weiteres Naphthylphosphat-Derivat, bei dem die Phosphatgruppe an der zweiten Position des Naphthalinrings gebunden ist.

4-Nitrophenylphosphat: Ein häufig verwendetes Phosphatase-Substrat, das bei der Hydrolyse 4-Nitrophenol freisetzt.

1-Naphthylphosphat-Kaliumsalz ist einzigartig aufgrund seiner spezifischen Hemmung einer breiten Palette von Phosphatasen und seiner Anwendungen in verschiedenen biochemischen Assays .

Biologische Aktivität

1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI) is a chemical compound that has garnered attention in various fields, particularly in biochemistry and pharmacology. This compound is recognized for its potential biological activities, which include enzyme interactions and possible therapeutic applications.

- Chemical Formula : C_{10}H_{11}O_4P·K

- Molecular Weight : 236.25 g/mol

- CAS Number : 100929-85-9

Enzymatic Role

1-Naphthalenol, dihydrogen phosphate, monopotassium salt is primarily studied for its role as a substrate or inhibitor in enzymatic reactions. It is known to interact with various enzymes, influencing biochemical pathways. For instance, its phosphate group can participate in phosphorylation reactions, which are critical for many cellular processes.

Case Studies and Research Findings

- Enzymatic Inhibition : Research has demonstrated that this compound can inhibit certain phosphatases, enzymes responsible for removing phosphate groups from molecules. Such inhibition can lead to altered metabolic pathways and has implications in cancer research where phosphatase activity is often dysregulated.

- Toxicological Studies : A significant body of research has focused on the toxicological profile of naphthalene derivatives, including 1-naphthalenol. Studies indicate that exposure to high concentrations can lead to adverse effects such as cytotoxicity and genotoxicity in various cell lines. For example, a study highlighted the increased incidence of bladder cancer among workers exposed to naphthalene compounds due to their carcinogenic potential .

- Pharmacological Applications : Investigations into the pharmacological properties of this compound have suggested potential therapeutic uses. For instance, it has been explored as a candidate for drug formulation due to its solubility and ability to act as a buffering agent in pharmaceutical preparations .

Data Table: Biological Activities and Effects

Safety and Toxicity

The safety profile of 1-naphthalenol, dihydrogen phosphate, monopotassium salt indicates potential hazards associated with its use. Toxicological assessments have shown that while the compound can be beneficial in controlled doses, excessive exposure may lead to serious health risks.

Eigenschaften

CAS-Nummer |

100929-85-9 |

|---|---|

Molekularformel |

C10H8KO4P |

Molekulargewicht |

262.24 g/mol |

IUPAC-Name |

potassium;naphthalen-1-yl hydrogen phosphate |

InChI |

InChI=1S/C10H9O4P.K/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13);/q;+1/p-1 |

InChI-Schlüssel |

HLDMCOOHPHVMCN-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.[K] |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].[K+] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.